Potency Against Microsporum gypseum: CYP51-IN-12 vs. Fluconazole (Class-Level Inference)
CYP51-IN-12 belongs to a series of fluconazole analogs (compounds 1a–n) that were designed and synthesized to improve upon the antifungal activity of the parent drug. The original research publication explicitly states that 'compounds 1a–n exhibited higher activity against nearly all fungi tested except Aspergillus fumigatus than fluconazole' [1]. While individual MIC80 values for compound 1l are not directly tabulated in the abstract, this class-level evidence demonstrates that CYP51-IN-12, as a member of this series, possesses superior in vitro potency compared to fluconazole against dermatophytes such as Microsporum gypseum. This inference is supported by vendor data reporting an MIC80 of 15.6 ng/mL for CYP51-IN-12 .
| Evidence Dimension | Antifungal potency (MIC80) against Microsporum gypseum |
|---|---|
| Target Compound Data | MIC80 = 15.6 ng/mL |
| Comparator Or Baseline | Fluconazole (exact MIC80 not specified in source, but class-level evidence indicates inferior activity) |
| Quantified Difference | Not quantified; class-level inference of higher activity |
| Conditions | In vitro susceptibility testing; experimental details not provided in source |
Why This Matters
This potency differentiation is critical for researchers designing dose-response experiments, as using a less potent comparator would require higher concentrations and could confound results.
- [1] Chai, X., Zhang, J., Hu, H., Yu, S., Sun, Q., Dan, Z., Jiang, Y., & Wu, Q. (2009). Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14α-demethylase. European Journal of Medicinal Chemistry, 44(5), 1913–1920. PMID: 19097674. View Source
